Alcaftadine

Overview

Description

Alcaftadine is a pharmaceutical compound primarily used as an antihistamine to prevent itching associated with allergic conjunctivitis. It is marketed under the brand name Lastacaft. This compound functions as a histamine receptor antagonist, specifically targeting the H1 receptor .

Mechanism of Action

Target of Action

Alcaftadine primarily targets the H1 histamine receptor . Histamine receptors play a crucial role in mediating allergic reactions. By antagonizing these receptors, this compound can prevent the typical symptoms of allergic reactions such as itching associated with allergic conjunctivitis .

Mode of Action

This compound acts as an antagonist of the H1 histamine receptor . It inhibits the release of histamine from mast cells, which are cells that play a central role in triggering allergic reactions . Additionally, this compound decreases chemotaxis and inhibits eosinophil activation . Eosinophils are a type of white blood cell that becomes activated during an allergic response.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the histamine signaling pathway. By blocking the H1 histamine receptor, this compound prevents histamine from binding to its receptor and initiating the cascade of events that lead to an allergic response . This results in decreased chemotaxis, inhibition of eosinophil activation, and ultimately, the prevention of itching associated with allergic conjunctivitis .

Pharmacokinetics

The pharmacokinetics of this compound involve absorption, distribution, metabolism, and excretion (ADME). Following topical ocular administration, the mean plasma concentration of this compound reaches its maximum at approximately 15 minutes . The metabolism of this compound is mediated by non-CYP450 cytosolic enzymes, leading to the formation of an active carboxylic acid metabolite . The protein binding of this compound and the active metabolite are 39.2% and 62.7% respectively .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of allergic symptoms. By antagonizing the H1 histamine receptor, this compound reduces itching and redness of the eyes . It also reduces the recruitment of eosinophils after exposure to an allergen . In animal models, this compound has been shown to decrease the expression of the epithelial protein E-cadherin-1, which leads to the progression of allergic conjunctivitis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as genetics, air pollution, immune regulation mechanisms, and ocular microbiota can contribute to the symptoms of allergic conjunctivitis . Therefore, these factors may potentially influence the effectiveness of this compound in preventing these symptoms.

Biochemical Analysis

Biochemical Properties

Alcaftadine acts as an antagonist of the H1 histamine receptor . By blocking this receptor, this compound has been shown to reduce itching and redness of the eyes, and to reduce recruitment of eosinophils after exposure to an allergen .

Cellular Effects

This compound has been shown to reduce the number of eosinophils compared to olopatadine 0.1%, and in animal models, this compound 0.25% decreased the expression of the epithelial protein E-cadherin-1 compared to placebo . Reducing E-cadherin decreases junctions that lead to the progression of allergic conjunctivitis .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a H1 histamine receptor antagonist and inhibitor of the release of histamine from mast cells . Decreased chemotaxis and inhibition of eosinophil activation have also been demonstrated .

Temporal Effects in Laboratory Settings

Following bilateral topical ocular administration of this compound ophthalmic solution, 0.25%, the mean plasma Cmax of this compound was approximately 60 pg/mL and the median Tmax occurred at 15 minutes . Plasma concentrations of this compound were below the lower limit of quantification (10 pg/mL) by 3 hours after dosing .

Dosage Effects in Animal Models

In studies comparing the effectiveness of olopatadine to this compound, there was not a dose-response increase of adverse effects as this compound doses increases for 0.05% to 0.1% to 0.25% . The most common side effect of this compound administration was irritation or a stinging sensation at the administration site .

Metabolic Pathways

The metabolism of this compound is mediated by non-CYP450 cytosolic enzymes to the active carboxylic acid metabolite .

Transport and Distribution

The protein binding of this compound and the active metabolite are 39.2% and 62.7% respectively . Because this compound is administered at low concentrations and at a local site (the eye), it appears to have minimal systemic effects, and the low absorption of this compound results in minimal systemic accumulation .

Subcellular Localization

Given its role as an H1 histamine receptor antagonist, it is likely to be localized at the cell membrane where it can interact with these receptors .

Preparation Methods

The synthesis of alcaftadine involves several steps. One of the known methods includes the reaction of 6,11-dihydro-11-(1-methyl-4-piperidinylidene)-5H-imidazo2,1-bbenzazepine-3-carboxaldehyde with various reagents. The process involves the use of activated dimethyl sulfoxide (DMSO) and other electrophiles such as oxalyl chloride, carbodiimide, or hypervalent iodine compounds . Industrial production methods have been optimized to increase yield and reduce the number of steps involved .

Chemical Reactions Analysis

Alcaftadine undergoes several types of chemical reactions, including:

Oxidation: Using reagents like Dess-Martin periodinane or 2-iodoxybenzoic acid.

Reduction: Typically involves the use of reducing agents like sodium borohydride.

Substitution: Common reagents include halogenating agents and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of its carboxylic acid derivative .

Scientific Research Applications

Alcaftadine has a broad range of applications in scientific research:

Chemistry: Used as a model compound to study histamine receptor antagonism.

Biology: Investigated for its effects on immune cell mobilization and mast cell stabilization.

Medicine: Primarily used to treat allergic conjunctivitis by preventing histamine release from mast cells.

Industry: Utilized in the formulation of ophthalmic solutions for over-the-counter medications.

Comparison with Similar Compounds

Alcaftadine is often compared with other antihistamines such as olopatadine, ketotifen, and cetirizine. Unlike these compounds, this compound exhibits a broader spectrum of activity by also targeting H2 and H4 receptors . This unique combination of receptor antagonism makes this compound particularly effective in treating allergic conjunctivitis .

Similar Compounds

- Olopatadine

- Ketotifen

- Cetirizine

- Loratadine

- Terfenadine

This compound’s ability to reduce eosinophil recruitment and stabilize mast cells sets it apart from other antihistamines, providing a more comprehensive approach to managing allergic symptoms .

Biological Activity

Alcaftadine is a novel antihistamine primarily used for the treatment of allergic conjunctivitis. It exhibits a unique profile of biological activity, functioning as a direct antagonist at the H1 histamine receptor and an inhibitor of histamine release from mast cells. This article delves into the compound's mechanisms, efficacy in clinical studies, and comparative analyses with other antihistamines.

This compound's mechanism involves multiple interactions with histamine receptors:

- H1 Receptor Antagonism : this compound acts as a competitive antagonist at the H1 receptor, which is crucial for mediating allergic responses. Its binding affinity is characterized by an IC50 value of approximately 8.6 nM, indicating significant potency compared to other antihistamines like ketotifen .

- H4 Receptor Interaction : this compound also binds to the H4 receptor, which is expressed on hematopoietic cells. The binding affinity at the H4 receptor is lower than that at H1, with an IC50 of 4.4 µM. This interaction may contribute to its anti-inflammatory effects by inhibiting eosinophil chemotaxis .

Pharmacokinetics

Following topical ocular administration, this compound reaches peak plasma concentrations (Cmax) rapidly, typically within 15 minutes, with levels falling below quantifiable limits within three hours. The active carboxylic acid metabolite peaks at about 3 ng/mL one hour post-administration and similarly declines thereafter .

Efficacy in Clinical Studies

This compound has been evaluated in various clinical trials for its efficacy in treating allergic conjunctivitis:

- Comparative Studies : A study comparing this compound (0.25%) with other antihistamines like bepotastine and olopatadine demonstrated that this compound significantly alleviated symptoms such as itching and redness more effectively than olopatadine. The total ocular symptom score (TOSS) showed substantial improvement in patients treated with this compound compared to those receiving placebo or olopatadine .

- Rapid Onset of Action : In a conjunctival allergen challenge model, this compound provided significant itch relief as early as three minutes post-instillation, outperforming both placebo and olopatadine in terms of rapidity and effectiveness .

Case Studies and Comparative Efficacy

Safety Profile

This compound is generally well-tolerated, with common adverse reactions including mild eye irritation and burning at the instillation site, reported in less than 4% of cases . No serious adverse events have been documented in clinical trials.

Properties

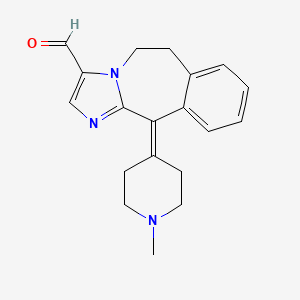

IUPAC Name |

11-(1-methylpiperidin-4-ylidene)-5,6-dihydroimidazo[2,1-b][3]benzazepine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O/c1-21-9-6-15(7-10-21)18-17-5-3-2-4-14(17)8-11-22-16(13-23)12-20-19(18)22/h2-5,12-13H,6-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWTBKTRZPHJQLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=C2C3=CC=CC=C3CCN4C2=NC=C4C=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80598455 | |

| Record name | 11-(1-Methylpiperidin-4-ylidene)-6,11-dihydro-5H-imidazo[2,1-b][3]benzazepine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alcaftadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015670 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly solubility | |

| Record name | Alcaftadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06766 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Alcaftadine is a H1 histamine receptor antagonist and inhibitor of the release of histamine from mast cells. Decreased chemotaxis and inhibition of eosinophil activation has also been demonstrated. | |

| Record name | Alcaftadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06766 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

147084-10-4 | |

| Record name | Alcaftadine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147084-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alcaftadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06766 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 11-(1-Methylpiperidin-4-ylidene)-6,11-dihydro-5H-imidazo[2,1-b][3]benzazepine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALCAFTADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z8O94ECSX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Alcaftadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015670 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.